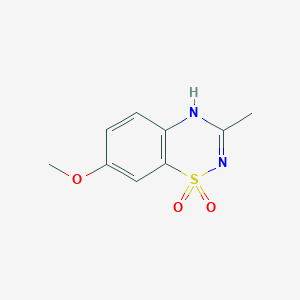
7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold. This compound is part of a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with suitable aldehydes or ketones in the presence of a base, followed by cyclization to form the benzothiadiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring .
Applications De Recherche Scientifique
7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as a KATP channel activator or an AMPA receptor modulator, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, such as chlorothiazide and hydrochlorothiazide .
Uniqueness
What sets 7-methoxy-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide apart is its unique combination of functional groups, which confer specific pharmacological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O3S/c1-6-10-8-4-3-7(14-2)5-9(8)15(12,13)11-6/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
FBBQDXXKORIZQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)

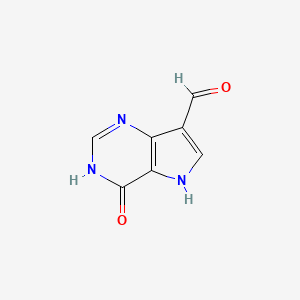


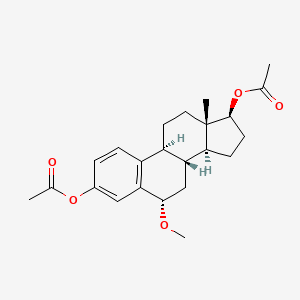

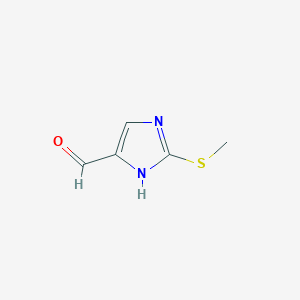
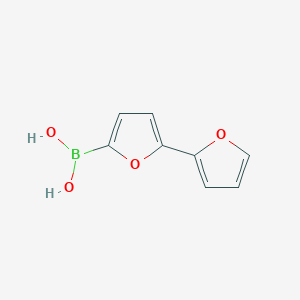
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

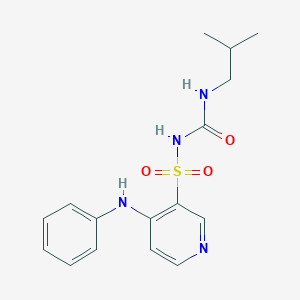
amine](/img/structure/B13413433.png)

